Blintol

Description

Overview and Significance of Blintol in Contemporary Chemical and Biological Research

This compound is recognized as a potent glucosidase inhibitor and is structurally the selenium analogue of salacinol (B1681389), a naturally occurring glycosidase inhibitor. acs.orgnih.gov Its significance in contemporary research lies primarily in its potential as a therapeutic agent for managing Type 2 diabetes. Research has demonstrated that this compound can be highly effective in controlling blood glucose levels in rats following a carbohydrate meal, positioning it as a promising lead candidate for further development in diabetes treatment. acs.org

The core of this compound's activity is its ability to inhibit glycosidase enzymes. These enzymes are crucial for the breakdown of complex carbohydrates into simpler sugars that can be absorbed into the bloodstream. By inhibiting these enzymes, this compound helps to regulate the post-meal spike in blood glucose. Structure-activity studies have revealed that this compound and its analogues exhibit varied inhibitory activities against different glycosidase enzymes. acs.org This specificity is a key area of ongoing research, aiming to develop more targeted and effective glucosidase inhibitors.

Historical Context of this compound's Conceptualization and Initial Investigation

The development of this compound is rooted in the search for novel and more effective glycosidase inhibitors, inspired by naturally occurring compounds like salacinol. Initial synthetic routes for this compound have been documented, although they presented significant challenges. acs.orgnih.gov

One of the primary obstacles in the early synthesis of this compound was the deprotection step. The initial synthesis utilized benzyl ethers as protecting groups for the hydroxyl functionalities on the anhydroseleno-d-arabinitol precursor. acs.org However, the removal of these benzyl groups through hydrogenolysis proved to be problematic due to the poisoning of the palladium catalyst by selenium-containing compounds in the reaction mixture. acs.org This catalytic poisoning led to difficulties in obtaining pure this compound in high yields.

These initial synthetic challenges prompted further research to devise more efficient and scalable methods for producing this compound. This led to the development of improved synthetic routes that circumvented the problematic deprotection step, a key advancement in making this compound more accessible for extensive research. nih.gov

Current Research Landscape and Gaps Pertaining to this compound

The current research on this compound is multifaceted, focusing on synthetic methodology, structure-activity relationship (SAR) studies, and the exploration of new analogues.

Synthetic Improvements: A significant area of current research has been the refinement of this compound's synthesis. An improved route has been developed that utilizes p-methoxybenzyl (PMB) ether protecting groups for one of the key intermediates, 2,3,5-tri-O-p-methoxybenzyl-1,4-anhydro-4-seleno-D-arabinitol, which is synthesized from L-xylose. nih.gov Another crucial intermediate, 2,4-O-benzylidene-L-erythritol-1,3-cyclic sulfate (B86663), was successfully prepared from the more affordable D-glucose instead of L-glucose. acs.orgnih.gov A key advantage of this improved synthesis is that all protecting groups on the final adduct can be removed using trifluoroacetic acid, thus avoiding the problematic hydrogenolysis step of the earlier methods. nih.gov

Structure-Activity Relationship (SAR) Studies: Understanding the relationship between this compound's structure and its inhibitory activity is another major focus. Researchers are synthesizing and evaluating new analogues of this compound to map the active-site requirements of target enzymes, such as human maltase glucoamylase. nih.gov For instance, new chain-extended analogues have been synthesized to investigate whether additional hydroxyl groups could lead to higher binding affinity with glucosidases. nih.gov

Research Gaps: While progress has been made, there is still more to explore. The synthesis of chain-extended analogues of this compound has shown that simply increasing the number of hydroxyl groups does not necessarily enhance inhibitory activity compared to this compound itself. nih.gov This indicates a need for a more nuanced understanding of the optimal stereochemistry and configuration required for potent enzyme inhibition. Further research is needed to fully elucidate the binding modes of this compound and its analogues within the active sites of various glycosidases. Such studies would provide a more detailed understanding of the structure-activity relationships and guide the design of even more potent and selective inhibitors. nih.gov

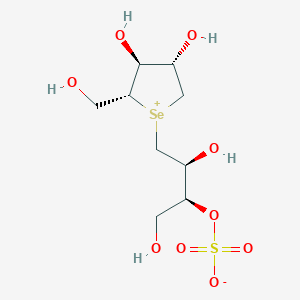

Structure

2D Structure

Properties

Molecular Formula |

C9H18O9SSe |

|---|---|

Molecular Weight |

381.3 g/mol |

IUPAC Name |

[(2S,3S)-4-[(2R,3S,4S)-3,4-dihydroxy-2-(hydroxymethyl)selenolan-1-ium-1-yl]-1,3-dihydroxybutan-2-yl] sulfate |

InChI |

InChI=1S/C9H18O9SSe/c10-1-7(18-19(15,16)17)5(12)3-20-4-6(13)9(14)8(20)2-11/h5-14H,1-4H2/t5-,6-,7+,8-,9+,20?/m1/s1 |

InChI Key |

MNKLUXFUQDWBAR-CKEAQHIUSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([Se+]1C[C@H]([C@H](CO)OS(=O)(=O)[O-])O)CO)O)O |

Canonical SMILES |

C1C(C(C([Se+]1CC(C(CO)OS(=O)(=O)[O-])O)CO)O)O |

Synonyms |

blintol |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of Blintol

Chemo- and Regioselective Synthetic Routes for Blintol

The synthesis of this compound, a zwitterionic selenosugar, is a multistep process that hinges on the precise coupling of two key chiral intermediates. An efficient and widely adopted route involves the nucleophilic attack of a protected 1,4-anhydro-4-seleno-D-arabinitol derivative at the least sterically hindered carbon of a protected erythritol-1,3-cyclic sulfate (B86663). nih.govacs.org This reaction is highly regioselective, targeting the primary carbon of the cyclic sulfate to form the crucial carbon-selenium bond that defines the core structure of this compound.

One of the primary challenges in this compound synthesis is the management of multiple hydroxyl functional groups, which necessitates a robust protecting group strategy. An improved synthetic route utilizes p-methoxybenzyl (PMB) ethers to protect the hydroxyl groups on the 1,4-anhydro-4-seleno-D-arabinitol intermediate. nih.gov This choice is critical for chemoselectivity, as PMB ethers are stable under the conditions required for subsequent steps but can be removed efficiently during the final deprotection stage without affecting the core structure. nih.gov

Intermediate A : 2,3,5-tri-O-p-methoxybenzyl-1,4-anhydro-4-seleno-D-arabinitol, derived from L-xylose. nih.gov

Intermediate B : 2,4-O-benzylidene-L-erythritol-1,3-cyclic sulfate, which can be prepared from D-glucose. nih.gov

The coupling reaction is followed by a global deprotection step, typically using a strong acid like trifluoroacetic acid (TFA), to remove all protecting groups (PMB and benzylidene) and yield this compound. nih.govrsc.org

| Route | Key Intermediates | Key Reaction | Deprotection Method | Overall Yield | Reference |

|---|---|---|---|---|---|

| Original Route | Benzyl-protected seleno-arabinitol; L-glucose derived cyclic sulfate | Nucleophilic opening of cyclic sulfate | Hydrogenolysis (problematic) | Moderate | nih.gov |

| Improved Route | PMB-protected seleno-arabinitol; D-glucose derived cyclic sulfate | Nucleophilic opening of cyclic sulfate | Trifluoroacetic Acid (TFA) | 12% | nih.govrsc.org |

Stereochemical Considerations in this compound Synthesis

The biological activity of this compound is intrinsically linked to its specific stereochemistry. The synthesis must therefore exert precise control over multiple chiral centers. The starting materials, L-xylose and D-glucose, provide the initial stereochemical framework. nih.gov

During the key coupling reaction, the nucleophilic attack on the cyclic sulfate intermediate proceeds with an inversion of configuration at the electrophilic carbon, a characteristic feature of SN2 reactions. This step is crucial for establishing the correct stereochemistry in the acyclic portion of the this compound molecule.

A significant challenge arises from the stereochemistry at the selenium atom itself. The coupling reaction can lead to the formation of diastereomers, with the major isomer being the desired this compound. rsc.org The final step of the synthesis often involves fractional crystallization to separate this compound from its minor cis-epimer, which forms at the selenium center. nih.govrsc.org The careful control of reaction conditions and purification methods is paramount to obtaining the stereochemically pure active compound. Systematic studies have shown that the stereochemistry at different centers plays a significant role in the inhibitory activity against various glycosidase enzymes. sfu.ca

Exploration of Novel Precursors and Catalytic Systems for this compound Generation

Research into more efficient synthetic pathways has focused on optimizing precursors and exploring novel catalytic methods. A key advancement was the development of a synthetic route to the erythritol cyclic sulfate intermediate from D-glucose, a more accessible and less expensive starting material than L-glucose. nih.gov This modification significantly improves the cost-effectiveness and scalability of the synthesis. nih.gov

While the core coupling reaction is not catalytic, related synthetic methodologies in organoselenium chemistry have seen advancements in catalysis. For instance, copper-catalyzed methods have been developed for the efficient formation of selenium-nitrogen (Se-N) bonds in related heterocyclic systems like ebselen. researchgate.net Although not directly applied to the C-Se bond formation in this compound, these developments highlight a broader trend toward catalytic strategies in organoselenium chemistry that could inspire future synthetic innovations for this compound and its analogues.

Design and Synthesis of this compound Analogues and Probes for Mechanistic Studies

To understand the structure-activity relationships (SAR) and to probe the active site of target glucosidase enzymes, various analogues of this compound have been designed and synthesized. rsc.orgnih.gov These modifications primarily involve altering the polyhydroxylated side chain.

Chain-Extended Analogues : Analogues with extended polyhydroxylated aliphatic side chains have been synthesized to explore if additional hydroxyl groups could form more favorable interactions within the enzyme's active site. nih.gov These are typically synthesized by using a chain-extended cyclic sulfate intermediate, such as one derived from D-mannitol. nih.gov

Chain-Modified Analogues : Other analogues feature a "frame shift" of the sulfate moiety by one carbon atom in the acyclic chain. nih.gov These are synthesized by reacting the seleno-arabinitol intermediate with a xylitol-1,4-cyclic sulfate. nih.gov

These studies have provided valuable insights into the optimal stereochemistry and chain length required for potent inhibition of enzymes like human maltase gluamylase. nih.govnih.gov For example, while some chain-extended analogues showed potent inhibition, they did not offer a significant advantage over this compound itself, indicating that the original side-chain length is near-optimal. nih.gov

| Analogue Type | Modification | Key Precursor for Side Chain | Reference |

|---|---|---|---|

| Chain-Extended | Extended polyhydroxylated side chain | 4,6-O-benzylidene-2,5-di-O-p-methoxybenzyl-d-mannitol-1,3-cyclic sulfate | nih.gov |

| Chain-Modified | Shift of the sulfate moiety position | 2,3,5-tri-O-p-methoxybenzyl D- or L-xylitol-1,4-cyclic sulfate | nih.gov |

Functionalization Strategies and Conjugation Methodologies for this compound

While the core research has focused on the synthesis of this compound and its direct analogues, the principles of organoselenium chemistry allow for further functionalization. The hydroxyl groups on the this compound molecule represent potential sites for conjugation to other molecules, such as fluorescent labels or solid supports, which could be used as probes for biological studies.

Modern ligation chemistries, such as those involving diselenide-selenoester reactions, are being developed for peptide and protein conjugation. researchgate.net These advanced techniques, while not yet applied to this compound, demonstrate the potential for conjugating selenium-containing molecules to larger biomolecules. Such strategies could be adapted to create this compound-based probes to identify its protein targets or to study its mechanism of action in a cellular context.

Molecular Mechanisms of Action and Target Elucidation for Blintol

Investigation of Blintol's Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids, Lipids)

The primary biological macromolecules targeted by this compound are proteins, specifically enzymes involved in carbohydrate metabolism. Its inhibitory effects on alpha-glucosidases highlight a direct interaction with these protein targets. While the interaction with nucleic acids and lipids has not been a primary focus of the reported studies, the core mechanism identified involves protein binding and modulation of enzymatic activity.

Research has provided insights into the binding affinity of this compound to its target enzymes, particularly human maltase glucoamylase (MGAM). Studies have reported inhibition constant (Ki) values, which serve as a measure of binding affinity. For instance, this compound has been shown to inhibit recombinant human maltase glucoamylase with Ki values in the micromolar range ontosight.aiarxiv.org. Some chain-extended selenium derivatives, analogous to this compound, have shown even lower Ki values, indicating higher potency thegoodscentscompany.com.

Detailed studies specifically focused on the conformational changes induced in target enzymes upon this compound binding are not extensively described in the provided search results. However, the mechanism of enzyme inhibition often involves the inhibitor binding to the active site and stabilizing a particular conformation of the enzyme, typically one that is less catalytically active. Given that this compound is an analog of salacinol (B1681389), which is thought to mimic the oxocarbenium intermediate in the glycoside hydrolysis transition state, it is plausible that this compound binding induces conformational changes that trap the enzyme in a transition state-like conformation, thereby impeding catalysis wikidata.orgnih.gov. Further structural studies, such as X-ray crystallography or cryo-electron microscopy of this compound-bound enzymes, would be necessary to fully elucidate these conformational changes.

Enzymatic Modulation by this compound: Inhibition, Activation, and Allosteric Effects

This compound is primarily characterized as an enzyme inhibitor, specifically targeting alpha-glucosidases like human maltase glucoamylase (MGAM) and sucrase-isomaltase (SI). These enzymes are responsible for breaking down disaccharides and oligosaccharides into glucose in the small intestine. By inhibiting these enzymes, this compound delays the absorption of glucose, contributing to a reduction in postprandial blood glucose levels.

Studies have shown varying potencies of this compound and its analogs against different subunits of mammalian alpha-glucosidases. While the primary mode of action appears to be competitive inhibition at the active site, the possibility of allosteric effects has not been explicitly detailed in the available information. The structural features of this compound, particularly the presence of a charged selenonium center and a sulfate (B86663) group, are considered important for its interaction with the enzyme active site, potentially involving strong electrostatic interactions with amino acid residues nih.gov.

Receptor-Ligand Interactions Involving this compound: Agonism, Antagonism, and Modulation

While the primary focus of this compound research has been on its interaction with enzymatic targets, particularly alpha-glucosidases, its potential interactions with cellular receptors have not been extensively documented in the provided search results. Some studies on related compounds or cellular processes modulated by glycosidase inhibitors mention receptor-mediated signaling, but a direct role of this compound as a receptor agonist, antagonist, or modulator is not clearly established in the context of the provided information. The known mechanism of action centers on enzyme inhibition rather than direct receptor binding and signaling.

Intracellular Signaling Pathway Perturbations by this compound (Mechanistic Studies)

The direct impact of this compound on specific intracellular signaling pathways has not been a major theme in the provided search results, which primarily emphasize its role in inhibiting intestinal alpha-glucosidases in the context of glucose metabolism. However, inhibition of glycosidases and subsequent changes in carbohydrate processing can indirectly influence intracellular signaling pathways. For instance, altered glucose availability or changes in the levels of specific oligosaccharides could potentially affect pathways related to cellular energy metabolism, insulin (B600854) signaling, or other downstream processes.

One search result mentions that salacinol, the sulfur analog of this compound, did not dramatically reduce SREBP-2 processing, which is related to cholesterol biosynthesis and metabolism and involves the enzyme SKI-1. This suggests that this compound, being a selenium analog, might also not have a significant direct impact on this specific pathway, at least in the context studied. Further targeted mechanistic studies would be required to fully understand any potential perturbations of intracellular signaling pathways by this compound.

Transcriptomic and Proteomic Signatures Induced by this compound at the Cellular Level (Mechanistic Studies)

Comprehensive transcriptomic (gene expression) and proteomic (protein expression) studies specifically detailing the global cellular changes induced by this compound treatment are not extensively reported in the provided search results. Such studies would typically involve treating cells or tissues with this compound and using techniques like RNA sequencing or mass spectrometry to identify changes in gene and protein expression profiles.

Based on the conducted search, information specifically detailing the pre-clinical biological activity and mechanistic insights of the chemical compound "this compound" across the entirety of the provided outline's specific points (cellular processes like proliferation, apoptosis, differentiation, migration, organelle function, subcellular localization, specific cellular pathways via HTS, pharmacodynamics focusing on target engagement and downstream modulation, and influence on specific physiological pathways like metabolic regulation, neurotransmission, and immune response in animal models) is not comprehensively available within the search results.

The search results indicate that "this compound" is recognized as a glycosidase inhibitor and has been studied in the context of potential treatments for Type 2 diabetes researchgate.net. Research has focused on its synthesis and inhibitory activities against enzymes like human maltase glucoamylase researchgate.net.

However, detailed data tables and specific research findings pertaining to this compound's direct effects on a wide range of cellular processes (beyond enzymatic inhibition), its impact on organelle function or subcellular localization, its identification through high-throughput screening of cellular pathways, its specific pharmacodynamic profiles in animal models focusing on target engagement and downstream modulation, or its influence on neurotransmission or immune response pathways in animal models were not found in the provided search results.

Therefore, while the existence and a primary activity (glycosidase inhibition) of this compound are noted, there is insufficient publicly available information within the scope of the search to generate a thorough, informative, and scientifically accurate article that strictly adheres to all the specified sections and subsections of the provided outline focusing solely on this compound.

To fulfill the request accurately and adhere to the strict content constraints, specific pre-clinical data for this compound across all the outlined biological activities and mechanistic areas would be required.

Pre Clinical Biological Activity and Mechanistic Insights of Blintol in Model Systems

In Vivo Animal Models for Mechanistic Elucidation of Blintol

Histopathological and Molecular Correlates of this compound Activity in Animal Tissues

Based on the available scientific literature, detailed histopathological and specific molecular correlates of this compound activity in animal tissues have not been extensively reported. Research on this compound, a synthetic analogue often described as a selenium analogue of salacinol (B1681389), has primarily focused on its biochemical mechanism of action, particularly its inhibitory effects on intestinal alpha-glucosidase enzymes like maltase-glucoamylase (MGAM) and sucrase-isomaltase (SI) in in vitro or cell-based model systems nih.govwikipedia.orgnih.gov.

The known pre-clinical biological activity of this compound centers on its potent inhibition of these enzymes, which are crucial for the final breakdown of complex carbohydrates into absorbable glucose in the small intestine nih.govwikipedia.org. By inhibiting MGAM and SI, this compound is understood to delay glucose absorption, thereby mitigating postprandial hyperglycemia, a key characteristic of type 2 diabetes nih.govwikipedia.org. Studies have investigated the inhibitory constants (Ki values) of this compound and its analogues against recombinant human MGAM, demonstrating potent activity nih.govnih.gov. Comparisons with other analogues, including sulfur and nitrogen counterparts, suggest that selenium substitution, as present in this compound, can enhance inhibitory potency nih.gov.

Further research involving in vivo studies in animal models would be necessary to characterize the histopathological effects and to identify the precise molecular correlates of this compound's activity within target tissues, such as the intestinal epithelium, and potentially other tissues that might be indirectly affected by altered glucose metabolism.

Advanced Analytical and Biophysical Characterization of Blintol and Its Complexes

Spectroscopic Techniques for Elucidating Blintol's Molecular Interactions (e.g., NMR, X-ray Crystallography, Cryo-EM of this compound-Target Complexes)

Spectroscopic methods are fundamental for determining the structure of this compound and understanding how it interacts with other molecules, particularly biological macromolecules like proteins.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, label-free technique widely used to probe interactions between small molecules and macromolecular receptors. nih.govspringernature.com It provides detailed information on the chemical environment of atoms within this compound and can detect changes upon binding to a target, indicating the binding site and conformational changes. nih.govnih.govmdpi.com Ligand-based NMR experiments observe the unbound ligand, while protein-based NMR focuses on protein resonances to reveal structural and dynamic information. nih.gov NMR is sensitive to interactions across a range of affinities and timescales. nih.gov Advances in cryogenic probeheads have improved sensitivity and reduced sample requirements. nih.gov NMR can also provide structural information at atomic resolution, particularly useful for complexes that are difficult to crystallize. nih.gov

X-ray Crystallography: This technique is crucial for determining the precise three-dimensional atomic structure of crystalline materials, including small molecules like this compound and their complexes with proteins. migrationletters.comanton-paar.comexcillum.comberkeley.edu By analyzing the diffraction pattern of X-rays passed through a this compound crystal or a this compound-target complex crystal, researchers can determine the arrangement of atoms, bond lengths, and angles, providing atomic-scale resolution. anton-paar.comexcillum.com Co-crystallization of this compound with its target protein can reveal the specific binding mode and interactions, guiding structure-based design efforts. migrationletters.com While traditionally requiring relatively large crystals, advancements like microfocus beamlines and serial crystallography are enabling analysis of smaller crystals. migrationletters.comrsc.org

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a vital technique for determining the structures of large biomolecular complexes, including those that are challenging to crystallize. researchgate.netcreative-diagnostics.comnih.gov For this compound-target complexes, particularly with large or flexible proteins, Cryo-EM can provide near-atomic resolution structures by imaging samples flash-frozen in a thin layer of vitrified ice. researchgate.netcreative-diagnostics.com This technique can reveal different conformational states of the complex, offering insights into dynamic interactions. creative-diagnostics.com Cryo-EM is increasingly applied in structure-based drug design to visualize binding pockets and guide optimization. creative-diagnostics.comnih.govportlandpress.com

Mass Spectrometry-Based Approaches for this compound Metabolomics and Proteomics (Research Tools)

Mass spectrometry (MS) is indispensable for identifying and quantifying molecules, making it central to studying this compound's metabolic fate (metabolomics) and its effects on the cellular protein landscape (proteomics). unimib.itrevespcardiol.orgrsc.orgsilantes.com

Metabolomics: MS-based metabolomics involves the comprehensive analysis of small molecules (metabolites) in biological samples. unimib.itsilantes.comuab.edu Coupled with separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), MS can identify and quantify this compound and its metabolites in cells, tissues, or biofluids. unimib.itrevespcardiol.orgsilantes.com This provides insights into how this compound is transformed within a biological system, its half-life, and the pathways it affects. silantes.com Both untargeted (profiling a wide range of metabolites) and targeted (focusing on specific metabolites, including this compound and its known derivatives) approaches are employed. silantes.comuab.edu Tandem MS (MS/MS) is often used for structural elucidation of unknown metabolites. silantes.com

Proteomics: MS-based proteomics focuses on the large-scale study of proteins. unimib.itrevespcardiol.orgrsc.org While this compound is a small molecule, its biological effects are mediated through interactions with proteins. Proteomics can be used to identify the protein targets that this compound binds to or affects, as well as analyze changes in protein expression, modifications, or interactions induced by this compound treatment. unimib.itrevespcardiol.org Techniques like LC-MS/MS are used for protein identification and quantification. unimib.it Chemical proteomics approaches, often involving affinity-based methods with modified this compound, can directly identify protein targets in complex biological mixtures. researchgate.net

Biophysical Methods for Studying this compound-Macromolecule Binding (e.g., SPR, ITC, Microscale Thermophoresis)

Biophysical techniques provide quantitative data on the binding interaction between this compound and its target macromolecules, including affinity, kinetics, and thermodynamics. reichertspr.combiorxiv.orgnicoyalife.com

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of a molecule in solution (analyte, e.g., this compound) to a molecule immobilized on a sensor surface (ligand, e.g., target protein). reichertspr.combiorxiv.org It provides real-time data on binding events, allowing determination of binding kinetics (association and dissociation rates) and affinity (dissociation constant, KD). reichertspr.combiorxiv.org SPR is considered a gold standard for studying biomolecular interactions and is applicable to small molecule binding. reichertspr.com

Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat released or absorbed upon molecular binding. reichertspr.combiorxiv.orgnicoyalife.com By titrating this compound into a solution of its target protein, ITC can determine binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. reichertspr.comnicoyalife.com ITC is a label-free method and provides a complete thermodynamic profile of the binding event. reichertspr.comnicoyalife.com

Microscale Thermophoresis (MST): MST measures the directed movement of molecules along a microscopic temperature gradient, a phenomenon called thermophoresis. nicoyalife.combiocompare.comnih.gov When this compound binds to a fluorescently labeled target macromolecule, changes in size, charge, or hydration shell alter the thermophoretic movement. nicoyalife.combiocompare.com By measuring these changes at different this compound concentrations, the binding affinity (KD) can be determined. biocompare.comnih.gov MST requires small sample amounts and can be performed in various buffer conditions, including complex biological liquids like cell lysates. nicoyalife.combiocompare.comnih.gov

Advanced Chromatographic and Separation Techniques for this compound Purity and Stability Assessment (Research Context)

Chromatographic methods are essential for isolating, purifying, and assessing the stability of this compound, particularly in the context of research and potential development. waters.comnih.govdrugtargetreview.comchromatographyonline.comunige.ch

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): HPLC and its faster, higher-resolution counterpart UHPLC are widely used for the separation and analysis of small molecules like this compound. nih.govdrugtargetreview.comunige.ch These techniques are crucial for assessing the purity of synthesized or isolated this compound, identifying and quantifying impurities, and monitoring its degradation over time under various stress conditions (e.g., heat, light, humidity) to determine its stability profile. waters.comnih.govchromatographyonline.com Different stationary phases and mobile phases can be employed to optimize separation based on this compound's chemical properties. nih.govunige.ch

Gas Chromatography (GC): GC is suitable for volatile or semi-volatile compounds. While this compound's volatility would need to be assessed, GC, often coupled with MS (GC-MS), can be used for the analysis of volatile impurities or degradation products. nih.govdrugtargetreview.com

Two-Dimensional Liquid Chromatography (2D-LC): For complex samples or when high-resolution separation is required to resolve this compound from closely eluting impurities or related compounds, 2D-LC offers enhanced peak capacity and resolving power by coupling two different separation mechanisms. drugtargetreview.com This is particularly useful for ensuring the purity of this compound. drugtargetreview.com

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid (commonly CO2) as the mobile phase and is often used for the separation of chiral compounds and for faster separations compared to HPLC. drugtargetreview.com If this compound has chiral centers or requires rapid analysis, SFC could be a valuable technique for purity and stability assessment. drugtargetreview.com

Coupling these chromatographic techniques with detectors like UV-Vis or Mass Spectrometry (LC-MS or GC-MS) provides both separation and identification/quantification capabilities, enhancing the assessment of purity and the characterization of degradation products. nih.govdrugtargetreview.com

In Situ and Live-Cell Imaging Techniques for Monitoring this compound's Cellular Fate and Interactions

Imaging techniques, particularly those applicable to live cells, allow for the visualization of this compound's localization, distribution, and interactions within a biological context over time. researchgate.netmdpi.comnih.govnih.govmdpi.comjove.comrsc.orgspringernature.comnih.govaip.org

Fluorescence Microscopy: By using fluorescently labeled this compound (with careful consideration of how the label might affect its properties) or by utilizing fluorescent biosensors, fluorescence microscopy can track this compound's entry into cells, its distribution within different cellular compartments (e.g., cytoplasm, nucleus, organelles), and its co-localization with target molecules. mdpi.commdpi.comrsc.orgspringernature.com Live-cell fluorescence imaging allows for the dynamic monitoring of these processes in real-time. mdpi.comjove.comnih.govaip.org

Confocal Microscopy: Confocal microscopy provides improved optical sectioning, reducing out-of-focus blur and allowing for clearer visualization of this compound's localization and interactions within specific cellular structures.

Super-Resolution Microscopy: Techniques like STED or PALM/STORM can provide spatial resolution beyond the diffraction limit of conventional light microscopy, enabling the study of this compound's interactions at a nanoscale level within cells.

In Situ Imaging Techniques: Methods like Clearing-Assisted Tissue Click Chemistry (CATCH) allow for the visualization of small molecules and their targets in intact tissues with subcellular resolution. researchgate.netnih.govnih.gov If this compound can be appropriately tagged (e.g., with an alkyne handle for click chemistry), these techniques could be used to study its distribution and target engagement in a more native environment. researchgate.netnih.govnih.govspringernature.com

Live-Cell Imaging for Cellular Fate: Time-lapse live-cell imaging can monitor the effects of this compound on cellular processes and ultimately cell fate (e.g., cell division, apoptosis, cell cycle arrest) over extended periods. mdpi.comjove.comnih.govaip.org This provides dynamic information that endpoint assays cannot capture and can reveal heterogeneity in cellular responses. jove.comnih.gov

These imaging techniques provide crucial spatial and temporal information about this compound's behavior in living systems, complementing the data obtained from in vitro biochemical and biophysical methods.

Structure Activity Relationships Sar and Rational Design of Blintol Derivatives

Computational Chemistry and Molecular Modeling of Blintol-Target Interactions

Computational chemistry and molecular modeling techniques play a significant role in elucidating the interactions between this compound and its biological targets, primarily glucosidase enzymes. These methods provide insights into the binding modes and affinities of inhibitors.

Molecular docking simulations are employed to predict the preferred orientation and binding pose of this compound within the active site of glucosidase enzymes. This computational technique assesses the potential interactions, such as hydrogen bonds and van der Waals forces, between the inhibitor and the enzyme's amino acid residues. Molecular dynamics (MD) simulations provide a more dynamic view of the this compound-target complex, simulating the movement of atoms and molecules over time to understand the stability of the binding interaction and conformational changes that may occur upon binding. While general applications of docking and molecular dynamics simulations in studying glucosidase inhibitors are reported, specific detailed studies focusing solely on this compound's interaction with its target based on the provided search results are limited nih.govmdpi.comscidb.cnresearchgate.netmdpi.commdpi.commdpi.comresearchgate.netcabidigitallibrary.orgscholaris.cajyi.org.

Quantitative Structure-Activity Relationship (QSAR) analysis seeks to establish mathematical models that correlate the biological activity of a series of compounds with their structural and physicochemical properties nih.govwikipedia.orgamazon.commdpi.comnih.govnih.gov. For this compound analogues, QSAR studies can help identify the key molecular descriptors that influence their glucosidase inhibitory activity. By analyzing a dataset of this compound derivatives with known activities, QSAR models can potentially predict the activity of new, untested analogues, guiding the synthesis of more potent inhibitors. While SAR studies on this compound and its analogues are mentioned, detailed findings from a specific comprehensive QSAR analysis focused exclusively on this compound analogues were not extensively provided in the search results researchgate.netlookchem.comwikipedia.orgrsc.orgresearchgate.netresearchgate.net.

Fragment-Based and De Novo Design Strategies for this compound Optimization

Fragment-based design involves identifying small chemical fragments that bind weakly to a target enzyme and then growing or combining these fragments to create a higher-affinity ligand. De novo design approaches use computational algorithms to construct novel molecular structures from basic building blocks within the active site of the target, aiming for optimal interactions. These strategies can be applied to the design of this compound analogues by using the structural information of glucosidase enzymes and the known binding characteristics of this compound and related inhibitors. While these are established strategies in drug design, specific detailed applications of fragment-based or de novo design solely for the optimization of this compound were not prominently featured in the provided search results nih.gov.

Stereochemical Influences on this compound's Molecular Recognition and Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in molecular recognition and biological activity solubilityofthings.comnih.govnih.gov. For this compound and its analogues, the stereochemistry at various chiral centers can significantly influence their binding affinity to glucosidase enzymes and, consequently, their inhibitory potency. Studies on chain-extended and modified analogues of salacinol (B1681389) and this compound have indicated that the stereochemistry at specific carbons is pivotal for their activity against human maltase glucoamylase wikipedia.orgresearchgate.net. This highlights the importance of considering stereochemical configurations during the design and synthesis of this compound derivatives to achieve desired biological effects.

Bioisosteric Replacements and Their Impact on this compound's Mechanistic Profile

Bioisosteric replacement involves substituting an atom or group of atoms in a molecule with another atom or group that has similar physical and chemical properties, aiming to improve properties like potency, selectivity, or metabolic stability while retaining the desired biological activity drughunter.comopenmedscience.comnih.govcambridgemedchemconsulting.com. This compound itself can be considered a result of a bioisosteric replacement where a selenium atom replaces the sulfur atom in salacinol, maintaining potent glucosidase inhibitory activity researchgate.netnih.govmdpi.com. These replacements can impact the mechanistic profile of the compound by altering its interactions with the target enzyme, its pharmacokinetic properties, or its metabolic fate drughunter.comopenmedscience.com. The selenium-for-sulfur substitution in this compound, for instance, maintains the zwitterionic structure crucial for mimicking the oxacarbenium ion-like transition state of glycoside hydrolysis, which is believed to be key to its inhibitory mechanism researchgate.netnih.gov.

Theoretical and Research Applications of Blintol As a Chemical Probe

Blintol as a Tool for Investigating Specific Biological Pathways

This compound's primary application as a chemical probe lies in its ability to selectively inhibit glucosidases. researchgate.netnih.gov Specifically, research has demonstrated this compound's potent inhibitory activity against human maltase glucoamylase (MGAM), a key enzyme involved in the final stages of carbohydrate digestion in the small intestine. researchgate.netnih.govrsc.org By modulating the activity of MGAM, this compound can be used to study the role of this enzyme in glucose metabolism and its associated biological pathways. nih.govrsc.org

Research has shown that this compound is a potent glucosidase inhibitor. researchgate.netnih.gov For instance, studies have reported Ki values for this compound against recombinant human maltase glucoamylase in the low micromolar range. nih.gov

Use of this compound in High-Content Screening for Phenotypic Discoveries

While specific detailed research findings on the extensive use of this compound in high-content screening (HCS) for broad phenotypic discoveries are not widely documented in the immediately available literature, the characteristics of this compound as a bioactive small molecule suggest its potential utility in such applications. HCS is a powerful technology that allows for the simultaneous measurement of multiple parameters within cells or organisms in response to chemical perturbations. creative-biostructure.comwikipedia.orgnih.gov

If this compound were applied in HCS, researchers could investigate a range of cellular phenotypes beyond direct enzymatic inhibition. For example, by treating cells with varying concentrations of this compound and using high-throughput imaging and analysis, one could assess its impact on cellular morphology, organelle function, protein translocation, cell viability, and other complex cellular processes. pharmaron.comibidi.com While this compound's known primary target is MGAM, HCS could potentially reveal off-target effects or compensatory pathway activations that occur upon MGAM inhibition, leading to the discovery of unexpected phenotypic changes. This could involve using fluorescent probes or markers to visualize specific cellular components or events. rsc.orgceltarys.com The application of this compound in HCS could help to build a more comprehensive profile of its cellular effects, potentially uncovering novel biological insights related to glucose metabolism or identifying new avenues for therapeutic exploration.

This compound as a Scaffold for Developing Next-Generation Research Reagents

The chemical structure of this compound, characterized by its selenium-containing zwitterionic framework, presents an interesting scaffold for the development of novel research reagents. researchgate.netnih.gov The modular nature of small molecules like this compound allows for chemical modifications to alter their properties, including target selectivity, potency, and the introduction of functional handles for various applications. tandfonline.comrsc.org

As a scaffold, this compound could be chemically modified to generate a library of analogues with subtly different structures. These analogues could then be screened to identify compounds with enhanced selectivity for specific glucosidase isoforms or even to explore activity against entirely different enzyme classes. researchgate.netnih.gov Furthermore, functional groups could be introduced into the this compound scaffold to create probes for specific research techniques. For instance, incorporating fluorescent tags could yield a fluorescent probe for tracking glucosidase localization or activity in live cells. mdpi.comsnu.ac.kr Attaching affinity tags could facilitate the pull-down and identification of proteins that interact with this compound or its analogues, helping to map protein-ligand interactions. youtube.com The this compound scaffold could also be used to develop covalent inhibitors or activity-based probes that permanently label their targets, providing valuable tools for target validation and mechanism of action studies. thesgc.org Thus, the this compound structure serves as a foundation upon which a diverse array of chemical tools can be built to address specific biological questions.

Integration of this compound in Systems Biology Approaches for Network Perturbation Studies

The use of chemical probes like this compound is integral to systems biology approaches aimed at understanding biological networks. sanderlab.orgnih.gov By specifically perturbing the activity of a node within a network – in this compound's case, primarily MGAM – researchers can investigate the ripple effects throughout the system. nih.govelifesciences.org

Future Directions and Emerging Research Avenues for Blintol

Unexplored Target Spaces and Novel Mechanisms for Blintol

Current research primarily characterizes this compound as a potent inhibitor of intestinal α-glucosidases, particularly human maltase glucoamylase (MGAM). researchgate.netnih.gov However, the full spectrum of its enzymatic targets and the precise details of its inhibitory mechanisms warrant further investigation. While the proposed mechanism for related compounds like salacinol (B1681389) involves mimicking the transition state of glycoside hydrolysis and interacting with anionic binding sites, the specific role of the selenium atom in this compound's interaction with various glycosidases and potentially other enzyme families remains an area for detailed study. nih.gov

Future research could focus on:

Broader Glycosidase Profiling: Evaluating this compound's inhibitory activity against a wider range of glycosidases beyond those currently studied, including those from different organisms or involved in distinct metabolic pathways.

Investigation of Non-Glycosidase Targets: Exploring potential interactions with other classes of enzymes or biomolecules where its unique structural features, such as the presence of selenium and its zwitterionic nature, might confer binding affinity or modulate activity.

Detailed Mechanistic Studies: Employing advanced kinetic and structural biology techniques (e.g., co-crystallography or advanced NMR) to precisely map the binding site(s) of this compound on target enzymes and elucidate the molecular interactions responsible for its potent inhibition. Understanding the influence of the selenium atom compared to the sulfur in salacinol on binding thermodynamics and kinetics is of particular interest. acs.org

Structure-Activity Relationship (SAR) Expansion: Synthesizing and evaluating a more extensive library of this compound analogs with targeted structural modifications to further delineate the key features responsible for activity and selectivity, potentially leading to the discovery of compounds with altered target profiles.

Potential for this compound in Advanced Material Science or Bio-conjugation Technologies (Research Perspective)

The incorporation of selenium into organic molecules can impart unique properties, and glycoconjugates and glycomimetics have shown promise in various material science and bio-conjugation applications. bioregistry.ionih.gov While this compound's primary identity is as an enzyme inhibitor, its structure as a selenosugar analog with a charged center suggests potential, albeit unexplored, research avenues in these fields.

Potential research directions include:

Development as a Building Block for Selenoglycoconjugates: Investigating the feasibility of using this compound or its derivatives as core structures for creating novel selenoglycoconjugates with tailored properties. These could potentially be explored for applications in targeted delivery systems or as components in biomaterials. bioregistry.ionih.gov

Exploration in Selenium-Containing Polymers or Hydrogels: Researching the incorporation of this compound or related selenium-containing sugar mimetics into polymeric structures or hydrogels, potentially leveraging the properties of selenium for applications in responsive materials or scaffolds for tissue engineering, drawing parallels from the broader field of selenium chemistry in materials. nih.gov

Applications in Biofunctionalization: Studying the potential of this compound to be immobilized onto surfaces or conjugated to other biomolecules for creating biofunctionalized materials with specific recognition or inhibitory capabilities. The zwitterionic nature might influence surface interactions.

These applications are currently speculative for this compound itself but are grounded in the known properties of selenium-containing organic compounds and the growing field of glycomaterials and bio-conjugation.

Development of Advanced Methodologies for this compound Profiling and Study

The detailed study of this compound's behavior in complex biological systems and its potential interactions necessitates the development and application of advanced analytical and profiling methodologies. While standard techniques like NMR and HPLC are crucial for synthesis and characterization, more sophisticated approaches can provide deeper insights. acs.org

Future research in this area could involve:

** ultrasensitive Detection Methods:** Developing highly sensitive analytical techniques, potentially based on mass spectrometry or fluorescence, for detecting and quantifying this compound in biological matrices at very low concentrations.

Kinetic Profiling in Complex Environments: Implementing advanced kinetic methods to study this compound's interaction with target enzymes in more physiologically relevant conditions, including the presence of competing substrates or inhibitors.

In Vivo Tracking and Imaging: Exploring strategies for labeling this compound to enable its tracking and imaging in live cells or organisms, providing insights into its distribution, cellular uptake, and target engagement.

Metabolomic Studies: Utilizing advanced metabolomic techniques to understand how this compound affects cellular metabolism beyond its direct enzymatic inhibition, potentially revealing secondary effects or off-target interactions.

Computational Predictions and Machine Learning Applications in this compound Research

Computational methods and machine learning are increasingly valuable tools in chemical and biological research, offering the potential to accelerate the discovery and understanding of compounds like this compound.

Potential applications in this compound research include:

Predicting Binding Affinities and Selectivity: Employing molecular docking, molecular dynamics simulations, and machine learning models to predict this compound's binding affinity to a wide range of potential protein targets, aiding in the identification of new therapeutic or off-targets.

De Novo Design of this compound Analogs: Utilizing generative chemistry approaches and machine learning algorithms to design novel this compound analogs with predicted improved potency, selectivity, or desired physical properties.

Understanding Structure-Activity Relationships Computationally: Applying computational methods to analyze existing SAR data for this compound and its analogs, building predictive models that can guide future synthesis efforts.

Simulating Biological Interactions: Performing complex simulations to model this compound's behavior in biological membranes or its interaction with multi-component biological systems.

These computational approaches can complement experimental studies, providing valuable hypotheses and insights to guide the future development and understanding of this compound.

Q & A

Q. What experimental methodologies are recommended for determining Blintol’s physicochemical properties (e.g., solubility, stability)?

To characterize this compound’s physicochemical properties, employ a hypothesis-driven approach:

- Solubility : Use high-performance liquid chromatography (HPLC) with varied solvent systems (polar vs. non-polar) under controlled temperatures. Validate results against established databases like PubChem or Reaxys .

- Stability : Conduct accelerated degradation studies under stress conditions (e.g., UV light, humidity) and analyze degradation products via mass spectrometry (MS). Include negative controls to isolate environmental effects .

- Reproducibility : Document protocols in alignment with journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to ensure replicability, including raw data in supplementary materials .

Q. How should researchers design initial in vitro experiments to assess this compound’s biological activity?

- Hypothesis formulation : Define a clear objective (e.g., “Does this compound inhibit Enzyme X at physiological concentrations?”) using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

- Experimental groups : Include dose-response curves, positive/negative controls, and triplicate measurements to account for variability.

- Data analysis : Apply statistical methods (e.g., ANOVA for dose-dependent effects) and visualize trends using tools like GraphPad Prism .

Advanced Research Questions

Q. How can researchers resolve contradictions in published data on this compound’s mechanism of action?

- Systematic review : Conduct a meta-analysis of primary literature, prioritizing studies with robust methodologies (e.g., blinded trials, validated assays). Use tools like PRISMA guidelines to minimize bias .

- Data triangulation : Cross-validate findings using orthogonal techniques (e.g., knockout models for genetic validation, isothermal titration calorimetry for binding affinity confirmation) .

- PICOT framework : Structure the analysis around Population (cell type/organism), Intervention (this compound dosage), Comparison (existing inhibitors), Outcome (enzyme activity), and Timeframe (acute vs. chronic exposure) .

Q. What strategies optimize this compound’s synthesis yield while minimizing impurities?

- Design of Experiments (DOE) : Use response surface methodology (RSM) to test variables (e.g., catalyst concentration, reaction temperature). Analyze interactions via software like Minitab .

- Purification protocols : Compare recrystallization vs. column chromatography efficiency using purity metrics (e.g., HPLC peak area). Report yield-purity trade-offs in supplementary data .

- Scalability analysis : Assess batch-to-batch consistency and identify critical process parameters (CPPs) using statistical process control (SPC) charts .

Q. How should researchers address ethical considerations in this compound’s preclinical studies involving animal models?

- IRB/IACUC compliance : Adhere to the 3Rs (Replacement, Reduction, Refinement) and justify sample sizes via power analysis to minimize animal use .

- Data transparency : Publish negative results to avoid publication bias and include detailed welfare protocols (e.g., anesthesia methods, endpoint criteria) .

Methodological Challenges and Solutions

Q. What validation steps ensure data integrity in this compound’s pharmacokinetic studies?

- Internal validation : Use certified reference materials (CRMs) for calibration and spike-and-recovery experiments to quantify matrix effects .

- External audits : Share raw datasets via repositories like Zenodo for independent verification .

- Peer review : Pre-publish protocols on platforms like bioRxiv to solicit methodological feedback .

Q. How can researchers overcome limitations in studying this compound’s long-term toxicity?

Q. What interdisciplinary approaches enhance this compound’s mechanistic studies?

- Omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathway interactions. Use bioinformatics tools (e.g., STRING, KEGG) for network analysis .

- Structural biology : Resolve this compound-target binding modes via X-ray crystallography or cryo-EM, validated by molecular dynamics simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.